Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl-protected amino group, and a pent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate can be synthesized through a multi-step process involving the following key steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.
Formation of the Pent-4-enoate Moiety:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkene moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate depends on its specific application. In drug development, the compound may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic activation. The molecular targets and pathways involved can vary, but may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate can be compared with other similar compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)butanoate: This compound has a similar structure but with a butanoate moiety instead of a pent-4-enoate moiety. It may have different reactivity and applications.
Ethyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its physical and chemical properties.
Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446113 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106928-50-1 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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